(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid
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Overview
Description
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is a complex organic compound that contains selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid typically involves multiple steps, including the formation of the selenoic acid group and the incorporation of the amino and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, consistency, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoic acid group to selenol or selenide.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can be used as a precursor for synthesizing other selenium-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential antioxidant properties, given the known biological activity of selenium compounds. It could also be investigated for its role in enzyme function and cellular processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Selenium compounds are known for their potential anticancer and antiviral activities.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as semiconductors and catalysts. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and biological activity. Pathways involved may include redox reactions and the regulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in protein synthesis and enzyme function.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement and in research studies.
Selenourea: A selenium analog of urea, used in various chemical and biological applications.
Uniqueness
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is unique due to its specific structure, which combines selenium with amino and methoxy groups
Properties
Molecular Formula |
C9H15N2O4Se |
---|---|
Molecular Weight |
294.20 g/mol |
InChI |
InChI=1S/C9H15N2O4Se/c1-15-9(14)6(2-3-7(10)12)11-5-4-8(13)16/h6,11H,2-5H2,1H3,(H2,10,12)/t6-/m0/s1 |
InChI Key |
UCGYFJHNENBDRT-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NCCC(=O)[Se] |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NCCC(=O)[Se] |
Origin of Product |
United States |
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